N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide
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Overview
Description
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide interacts with its target, PI3K, by inhibiting its activity. This compound has shown extremely strong PI3Kα inhibitory activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway.
Biochemical Pathways
The compound’s action primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, thereby inhibiting the downstream mTOR pathway. This leads to reduced cell growth and proliferation.
Result of Action
The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide’s action include the inhibition of cell growth and proliferation due to the suppression of the PI3K/AKT/mTOR pathway . This could potentially lead to the compound’s use in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer.
Biochemical Analysis
Biochemical Properties
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide has been shown to interact with various enzymes, proteins, and other biomolecules . It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound’s inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ is particularly strong, with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide’s potent inhibition of PI3K can significantly influence cell function . By inhibiting PI3K, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in cell growth, proliferation, and survival .
Molecular Mechanism
The molecular mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a potent PI3K inhibitor, it binds to the active site of the enzyme, preventing it from performing its normal function . This can lead to downstream effects such as altered cell signaling pathways and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K).
Medicine: Explored for its anticancer properties due to its ability to inhibit key signaling pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyranothiazole share structural similarities and exhibit various biological activities.
Pyridine derivatives: Compounds such as pyridine and its derivatives are widely studied for their pharmacological properties
Uniqueness
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is unique due to its specific thiazolo[5,4-b]pyridine core, which imparts distinct biological activities. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-13-9-11(7-6-10(13)2)15-19-12-5-4-8-17-16(12)21-15/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJWJCRTZZCRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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